molecular formula C23H26N2O2 B2894622 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 782465-05-8

4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2894622
CAS No.: 782465-05-8
M. Wt: 362.473
InChI Key: KPHBAIFHPOWNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in medicinal chemistry, and a benzylpiperazine moiety, which is often associated with enhanced bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium cyanoborohydride in methanol for reductive amination.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen-2-one core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a benzylpiperazine moiety, which imparts distinct bioactive properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds.

Biological Activity

The compound 4-((4-benzylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one and has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H26N2O2\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This structure includes a chromen-2-one core and a piperazine ring , which are known to impart various biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound's ability to prevent neuronal damage in models of oxidative stress has been noted, suggesting potential applications in neurodegenerative diseases.

Acetylcholinesterase Inhibition

In vitro assays have demonstrated that this compound shows significant inhibitory activity against AChE. The reported IC50 values indicate its potency compared to other known inhibitors:

CompoundIC50 (µM)
This compound3.0
Standard AChE Inhibitor0.09

These results suggest that this compound could be a promising candidate for further development as a treatment for Alzheimer's disease .

Antitumor Activity

In studies evaluating the antiproliferative effects on cancer cell lines, the compound exhibited varying degrees of potency:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)0.147
MCF7 (Breast Cancer)0.125
A549 (Lung Cancer)0.100

These findings indicate that this compound may effectively inhibit tumor growth in vitro .

Neuroprotective Effects

A study focused on the neuroprotective properties of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in PC12 cells. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate apoptotic pathways.

Clinical Implications

Given its dual action as both an AChE inhibitor and an antitumor agent, there is potential for this compound to be developed into a multi-target therapeutic agent. Ongoing research aims to elucidate its pharmacokinetics and bioavailability in vivo.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-12-21-20(14-23(26)27-22(21)13-18(17)2)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHBAIFHPOWNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.